molecular formula C17H31N3O5 B218826 N-(8-amino-1-carboxyoctyl)-alanyl-proline CAS No. 120008-53-9

N-(8-amino-1-carboxyoctyl)-alanyl-proline

Cat. No. B218826
CAS RN: 120008-53-9
M. Wt: 357.4 g/mol
InChI Key: BVFMABDUHNUCMQ-IHRRRGAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-amino-1-carboxyoctyl)-alanyl-proline, also known as ACP, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. ACP is a small molecule that has been found to have a unique mechanism of action and has demonstrated promising results in various scientific research studies.

Mechanism of Action

N-(8-amino-1-carboxyoctyl)-alanyl-proline works by inhibiting the activity of enzymes that are involved in the production of pro-inflammatory cytokines. N-(8-amino-1-carboxyoctyl)-alanyl-proline has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, and inducible nitric oxide synthase (iNOS), which is responsible for the production of nitric oxide. By inhibiting the activity of these enzymes, N-(8-amino-1-carboxyoctyl)-alanyl-proline can reduce inflammation and prevent the development of various diseases.
Biochemical and Physiological Effects:
N-(8-amino-1-carboxyoctyl)-alanyl-proline has been found to have various biochemical and physiological effects. N-(8-amino-1-carboxyoctyl)-alanyl-proline has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). N-(8-amino-1-carboxyoctyl)-alanyl-proline has also been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the development of various diseases.

Advantages and Limitations for Lab Experiments

N-(8-amino-1-carboxyoctyl)-alanyl-proline has several advantages for lab experiments. N-(8-amino-1-carboxyoctyl)-alanyl-proline is a small molecule that is easy to synthesize and purify. N-(8-amino-1-carboxyoctyl)-alanyl-proline has also been found to have low toxicity and is well-tolerated in animal studies. However, N-(8-amino-1-carboxyoctyl)-alanyl-proline has some limitations for lab experiments. N-(8-amino-1-carboxyoctyl)-alanyl-proline is a synthetic peptide that is not found naturally in the body, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of N-(8-amino-1-carboxyoctyl)-alanyl-proline. N-(8-amino-1-carboxyoctyl)-alanyl-proline has shown promising results in various scientific research studies, and further studies are needed to determine its potential therapeutic applications. Future studies could focus on the development of N-(8-amino-1-carboxyoctyl)-alanyl-proline analogs that have improved pharmacokinetic and pharmacodynamic properties. Future studies could also focus on the use of N-(8-amino-1-carboxyoctyl)-alanyl-proline in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(8-amino-1-carboxyoctyl)-alanyl-proline in humans.
In conclusion, N-(8-amino-1-carboxyoctyl)-alanyl-proline is a synthetic peptide that has been extensively studied for its potential therapeutic applications. N-(8-amino-1-carboxyoctyl)-alanyl-proline has a unique mechanism of action and has demonstrated promising results in various scientific research studies. N-(8-amino-1-carboxyoctyl)-alanyl-proline has anti-inflammatory, anti-tumor, and anti-microbial properties and has been studied for its potential use in the treatment of various diseases. Future studies are needed to determine the full potential of N-(8-amino-1-carboxyoctyl)-alanyl-proline as a therapeutic agent.

Synthesis Methods

N-(8-amino-1-carboxyoctyl)-alanyl-proline is synthesized through solid-phase peptide synthesis, which involves the coupling of amino acids to a resin support. The synthesis of N-(8-amino-1-carboxyoctyl)-alanyl-proline involves the coupling of N-(8-amino-1-carboxyoctyl)-alanine to proline using standard peptide coupling reagents. The resulting peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(8-amino-1-carboxyoctyl)-alanyl-proline has been studied extensively for its potential therapeutic applications in various scientific research studies. N-(8-amino-1-carboxyoctyl)-alanyl-proline has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. N-(8-amino-1-carboxyoctyl)-alanyl-proline has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

120008-53-9

Product Name

N-(8-amino-1-carboxyoctyl)-alanyl-proline

Molecular Formula

C17H31N3O5

Molecular Weight

357.4 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(1S)-8-amino-1-carboxyoctyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H31N3O5/c1-12(15(21)20-11-7-9-14(20)17(24)25)19-13(16(22)23)8-5-3-2-4-6-10-18/h12-14,19H,2-11,18H2,1H3,(H,22,23)(H,24,25)/t12-,13-,14-/m0/s1

InChI Key

BVFMABDUHNUCMQ-IHRRRGAJSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCCCCCCN)C(=O)O

SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(CCCCCCCN)C(=O)O

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(CCCCCCCN)C(=O)O

synonyms

AB 47
AB-47
N-(8-amino-1-carboxyoctyl)-alanyl-proline

Origin of Product

United States

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